![molecular formula C14H23N3OS2 B12571566 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane CAS No. 191467-49-9](/img/structure/B12571566.png)
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . This compound is characterized by its unique structure, which includes a thiadiazole ring, a pentylsulfanyl group, and a quinuclidine moiety.
Métodos De Preparación
The synthesis of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with an appropriate alkyl halide to introduce the pentylsulfanyl group. The final step involves the coupling of the thiadiazole derivative with quinuclidine under suitable reaction conditions .
Análisis De Reacciones Químicas
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Aplicaciones Científicas De Investigación
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It also interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: This compound has similar anticancer properties but lacks the quinuclidine moiety, which may affect its pharmacological profile.
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino)acetamide (ATPA): This derivative is known for its corrosion inhibition properties and has a different substitution pattern on the thiadiazole ring.
The uniqueness of this compound lies in its combination of the thiadiazole ring, pentylsulfanyl group, and quinuclidine moiety, which contribute to its distinct chemical and pharmacological properties.
Propiedades
Número CAS |
191467-49-9 |
|---|---|
Fórmula molecular |
C14H23N3OS2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
3-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-pentylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H23N3OS2/c1-2-3-4-9-19-14-13(15-20-16-14)18-12-10-17-7-5-11(12)6-8-17/h11-12H,2-10H2,1H3 |
Clave InChI |
SNXKDZFMTKWNNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=NSN=C1OC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


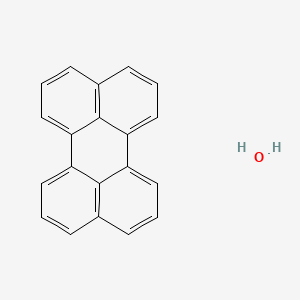
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
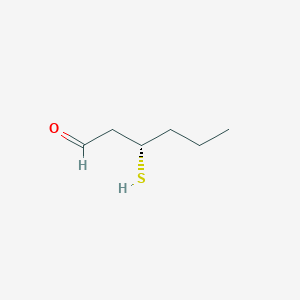
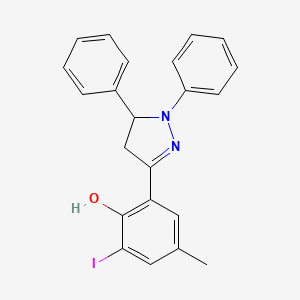
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
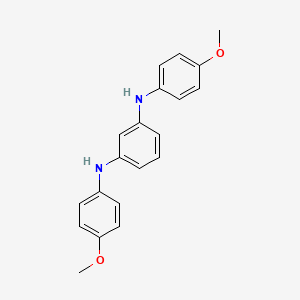
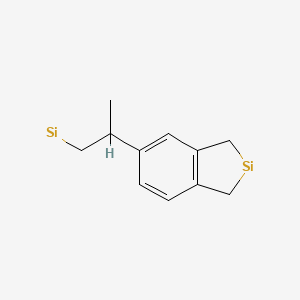
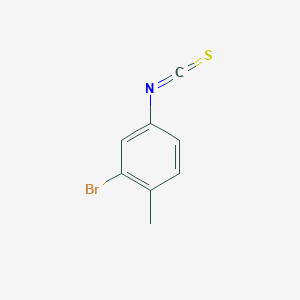
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)

